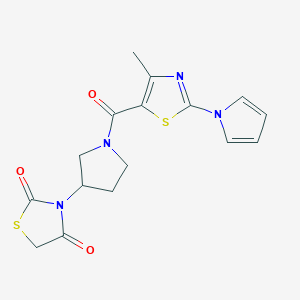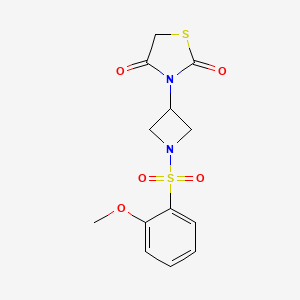
3-Cloro-2,4-difluoro-5-metilpiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,4-difluoro-5-methylpyridine is a chemical compound with the molecular formula C6H4ClF2N and a molecular weight of 163.55 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluoro-5-methylpyridine consists of a pyridine ring with chlorine, fluorine, and methyl substituents . The InChI key for this compound is LDQCWZYLJKRUHM-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2,4-difluoro-5-methylpyridine are not detailed in the search results, similar compounds are known to participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
3-Chloro-2,4-difluoro-5-methylpyridine is a liquid at room temperature . It has a molecular weight of 163.55 .Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2,4-difluoro-5-methylpyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s known that the compound plays a role in the formation of carbon–carbon bonds in the suzuki–miyaura cross-coupling reaction , which is a crucial process in the synthesis of various organic compounds .
Action Environment
It’s known that the success of the suzuki–miyaura cross-coupling reaction, in which the compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-Chloro-2,4-difluoro-5-methylpyridine is its high purity and yield, which makes it an ideal compound for use in lab experiments. Additionally, its diverse range of applications makes it a versatile compound for use in various fields. However, one of the major limitations of 3-Chloro-2,4-difluoro-5-methylpyridine is its high toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 3-Chloro-2,4-difluoro-5-methylpyridine. One of the major areas of research is the development of new drugs based on 3-Chloro-2,4-difluoro-5-methylpyridine. Additionally, there is also a need to explore the potential applications of 3-Chloro-2,4-difluoro-5-methylpyridine in the fields of material science and catalysis. Furthermore, there is also a need to investigate the mechanism of action of 3-Chloro-2,4-difluoro-5-methylpyridine in order to better understand its pharmacological activity. Overall, the future directions for the research and development of 3-Chloro-2,4-difluoro-5-methylpyridine are vast and diverse, and hold great potential for the advancement of various fields.
Métodos De Síntesis
The synthesis of 3-Chloro-2,4-difluoro-5-methylpyridine can be achieved through several methods. One of the most common methods involves the reaction of 3-chloro-2,4-difluoropyridine with methylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 3-chloro-2,4-difluoropyridine with trimethylsilyl cyanide, followed by hydrolysis with hydrochloric acid. Both of these methods have been reported to yield high purity and high yield of 3-Chloro-2,4-difluoro-5-methylpyridine.
Aplicaciones Científicas De Investigación
Agroquímicos y Herbicidas
3-Cloro-2,4-difluoro-5-metilpiridina: sirve como un intermediario clave en la síntesis de herbicidas y agroquímicos. Por ejemplo:
- Fluazifop: Este herbicida se utiliza ampliamente para controlar las malas hierbas gramíneas en cultivos como la soja, los cacahuetes y el algodón. La síntesis de fluazifop implica la incorporación de 2-cloro-5-(trifluorometil)piridina, que se puede obtener de nuestro compuesto .
Investigación Farmacéutica
Las características estructurales del compuesto lo hacen valioso para el diseño de nuevos fármacos. Los investigadores exploran su potencial de las siguientes maneras:
- Agentes Antimicrobianos: Mediante la modificación del anillo de piridina, los científicos pueden crear derivados con propiedades antibacterianas mejoradas. Por ejemplo, el ácido 3-cloro-2,4-difluoro-5-hidroxibenzoico (un compuesto relacionado) sirve como un intermediario clave para la preparación de fármacos antimicrobianos del ácido 3-quinolinocarboxílico .
Estudios de Fotoestabilidad
Algunos antibióticos fluoroquinolónicos (FQ) son fotolábiles, lo que conduce a la fototoxicidad como efecto secundario. La evaluación de la fotoestabilidad intrínseca de los FQ es crucial. La hidroxilación en la posición 6 es una vía común de fotodegradación, que da lugar a impurezas como la 6-hidroxiciprofloxacina. Los investigadores investigan si This compound exhibe fotoestabilidad .
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-2,4-difluoro-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c1-3-2-10-6(9)4(7)5(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQCWZYLJKRUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Bromophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2539571.png)



![3-[[1-(2-Ethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2539577.png)
![6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2539579.png)
![2-(ethylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539580.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2539585.png)

methanone](/img/structure/B2539590.png)
![2-[5-Fluoro-2,6-dioxo-3-(oxolan-2-yl)-1,2,3,6-tetrahydropyrimidin-1-yl]acetic acid](/img/structure/B2539592.png)
